molecular formula C21H26N2O2 B4055674 N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide

N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B4055674
M. Wt: 338.4 g/mol
InChI Key: FXFLYGUSKZCHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving amide bonds.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-(butan-2-yl)phenylamine and 3-aminobenzamide separately. These intermediates are then coupled under specific reaction conditions to form the final product.

    Synthesis of 2-(butan-2-yl)phenylamine: This can be achieved through the alkylation of aniline with 2-bromobutane in the presence of a base such as potassium carbonate.

    Synthesis of 3-aminobenzamide: This involves the reaction of 3-nitrobenzoic acid with ammonia, followed by reduction of the nitro group to an amine.

    Coupling Reaction: The final step involves coupling 2-(butan-2-yl)phenylamine with 3-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.

Mechanism of Action

The mechanism by which N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide exerts its effects depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The aromatic rings and amide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: Lacks the butan-2-yl and 2-methylpropanoyl groups, making it less complex.

    N-(2-butyl)benzamide: Similar but lacks the 2-methylpropanoyl group.

    N-(2-methylpropanoyl)benzamide: Similar but lacks the butan-2-yl group.

Uniqueness

N-[2-(butan-2-yl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide is unique due to the presence of both butan-2-yl and 2-methylpropanoyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets.

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-5-15(4)18-11-6-7-12-19(18)23-21(25)16-9-8-10-17(13-16)22-20(24)14(2)3/h6-15H,5H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFLYGUSKZCHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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